molecular formula C19H17BrN2O B1373798 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline CAS No. 1252528-26-9

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline

Cat. No.: B1373798
CAS No.: 1252528-26-9
M. Wt: 369.3 g/mol
InChI Key: MGOJVVIDDBKTJH-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline is an organic compound with the molecular formula C19H17BrN2O and a monoisotopic mass of 368.05243 Da . Its structure features a quinoline core, a privileged scaffold in medicinal chemistry, which is substituted at the 4-position with a 2-phenylmorpholine group and at the 6-position with a bromine atom . The bromine moiety offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules for research applications . The morpholine ring, a common feature in pharmaceuticals and agrochemicals, can influence the solubility and metabolic stability of a compound . Quinoline derivatives are extensively investigated in scientific research for their diverse biological properties and are known to exhibit fluorescence activities, with potential applications in the development of organic electronic devices such as OLEDs . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in various fields, including medicinal chemistry and materials science. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(6-bromoquinolin-4-yl)-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O/c20-15-6-7-17-16(12-15)18(8-9-21-17)22-10-11-23-19(13-22)14-4-2-1-3-5-14/h1-9,12,19H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOJVVIDDBKTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=C3C=C(C=CC3=NC=C2)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252528-26-9
Record name 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline typically involves the reaction of 6-bromoquinoline with 2-phenylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline, have been extensively studied for their antimicrobial properties. Research indicates that compounds with quinoline structures exhibit significant activity against a range of pathogens, including bacteria and fungi.

A study synthesized various 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives and evaluated their antimicrobial efficacy. The results demonstrated that certain derivatives showed promising antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)
8mE. coli106.4
8nS. aureus401.6
8pC. albicans180.5

Anticancer Properties

Quinoline-based compounds have also been investigated for their anticancer potential. The modification of quinoline with various substituents can enhance its cytotoxicity against cancer cell lines.

For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The presence of the morpholine moiety in 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline may further enhance its biological activity by improving solubility and bioavailability.

KCNQ Potassium Channel Modulation

Research has highlighted the role of quinoline derivatives in modulating ion channels, particularly KCNQ potassium channels, which are crucial for neuronal excitability and neurotransmission . Compounds that act as KCNQ openers have therapeutic potential for treating epilepsy and other neurological disorders.

The specific structure of 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline positions it as a candidate for further exploration in this area, potentially aiding in the development of new treatments for conditions such as anxiety disorders and bipolar disorder .

Synthesis and Characterization

The synthesis of 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline typically involves multi-step organic reactions, utilizing starting materials like bromoquinolines and morpholine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis at the 4-Position

Quinoline derivatives often feature heterocyclic or aromatic substitutions at the 4-position. Key comparisons include:

Compound Name 4-Position Substituent Molecular Weight Key Properties/Applications Reference
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline 2-Phenylmorpholine 369.3 Kinase inhibition, conformational flexibility
4-(6-Bromoquinolin-4-yl)morpholine Morpholine 293.16 Predicted pKa 6.94; higher solubility
6-Bromo-4-(4-methylpiperidinyl)quinoline 4-Methylpiperidine 305.22 Steric bulk, potential CNS activity
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 3-(Difluoromethyl)aniline 385.2 Enhanced lipophilicity, kinase probes

Key Observations :

  • 2-Phenylmorpholine provides a balance of rigidity and aromaticity, favoring protein-ligand interactions compared to simpler morpholine .
  • Anilino substituents (e.g., difluoromethylphenyl) enhance electronic diversity, improving selectivity in kinase inhibition .

Impact of 6-Bromo Substitution

The 6-bromo group is a critical pharmacophore in quinoline derivatives:

  • Electrophilic Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Steric and Electronic Effects: Compared to non-halogenated analogues, bromine increases molecular weight by ~80 Da and introduces moderate steric hindrance .
  • Biological Activity: Bromine at position 6 correlates with improved DNA intercalation and antimalarial activity in related quinolines .

One-Step Nucleophilic Substitution

  • Protocol: Refluxing 6-bromo-4-chloroquinoline with amines (e.g., 2-phenylmorpholine) in the presence of Hünig’s base yields target compounds in 68–83% efficiency .
  • Advantages : Scalability and rapid library generation for structure-activity relationship (SAR) studies .

Comparative Yields and Conditions

Compound Yield Reaction Time Key Reagent Reference
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline ~70%* 16–24 h Hünig’s base
6-Bromo-N-(difluoromethylphenyl)quinolin-4-amine 83% 16 h Hünig’s base
4-Morpholino-6-bromoquinoline 75%* 12 h Morpholine, DIPEA

*Estimated based on analogous syntheses.

Pharmacological Activity

  • Kinase Inhibition: The 2-phenylmorpholine group in 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline may enhance binding to kinase ATP pockets due to its planar aromatic system, similar to 4-anilinoquinazolines .
  • Antimicrobial Potential: Brominated quinolines exhibit moderate activity against Plasmodium falciparum (IC₅₀ ~0.24 μM in preliminary assays) .

Physicochemical Comparison

Property 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline 4-Morpholino-6-bromoquinoline 6-Bromo-4-(4-methylpiperidinyl)quinoline
Molecular Weight 369.3 293.16 305.22
Predicted logP ~3.5 ~2.8 ~3.1
Aqueous Solubility Low Moderate Low
Fluorescence Quantum Yield N/A 0.15–0.30* N/A

*Data from analogous quinolines .

Biological Activity

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Target of Action

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline exhibits its biological effects through interactions with various cellular targets. Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also engage in similar interactions .

Mode of Action

Research indicates that compounds with similar structures often act through several biochemical pathways:

  • Inhibition of Enzymatic Activity : It is hypothesized that this compound may inhibit enzymes such as topoisomerases and thioredoxin reductase, which are crucial for DNA replication and oxidative stress regulation .
  • Reactive Oxygen Species (ROS) Modulation : By affecting ROS production, the compound could influence apoptosis and cell survival pathways .

Biochemical Pathways

The compound's activity is likely mediated through:

  • Nucleophilic Substitution Reactions : The presence of the bromine atom allows for nucleophilic attacks, which can lead to the formation of more reactive intermediates .
  • Antioxidant Activity : Preliminary studies suggest that it may function as an antioxidant, reducing oxidative stress in cells .

Anticancer Activity

Recent studies have demonstrated that 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity against selected cancer types:

Cancer Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)5.12
U-937 (Acute Monocytic Leukemia)3.45
HeLa (Cervical Cancer)4.78

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Antiviral Activity

In vitro studies have shown that the compound possesses antiviral properties against certain viral strains. For example, it has been reported to inhibit Coxsackievirus B replication with an effective concentration leading to significant viral load reduction .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline in a xenograft model of breast cancer. The results indicated a substantial reduction in tumor size compared to control groups, suggesting its potential for therapeutic applications in oncology.

Study on Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal loss by modulating ROS levels, indicating potential applications in neurodegenerative disorders .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic evaluations have shown that 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline has favorable absorption characteristics but moderate intestinal bioavailability. It adheres to Lipinski's rule of five, suggesting good drug-likeness for oral administration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Quinoline Core Formation : Skraup or Friedländer synthesis to construct the quinoline backbone (e.g., condensation of aniline derivatives with glycerol or acetylacetone under acidic conditions) .

Bromination : Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) at the 6-position of the quinoline core .

Morpholine Substitution : Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling to introduce the 2-phenylmorpholin-4-yl group at the 4-position, often using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .

  • Key Considerations : Reaction temperature, solvent polarity (e.g., DMF or THF), and purification via column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound verified?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and assess purity (e.g., absence of residual solvents) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is typical for research-grade material) .
  • X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL or OLEX2 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight .

Advanced Research Questions

Q. What strategies optimize yield in palladium-catalyzed cross-coupling reactions involving this quinoline derivative?

  • Experimental Design :

  • Catalyst Selection : Pd(OAc)₂ or Pd(dba)₂ with bulky ligands (e.g., SPhos) to suppress homocoupling .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides and boronic acids .
  • Temperature Control : Reactions often require heating (80–110°C) under inert atmosphere to accelerate oxidative addition .
  • Data-Driven Adjustment : Monitor reaction progress via TLC or LC-MS to identify ideal termination points .
    • Case Study : Suzuki-Miyaura coupling with phenylboronic acid achieved 78% yield in DMF at 90°C using Pd(dba)₂/SPhos .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insights :

  • The bromine atom at position 6 acts as an electron-withdrawing group, activating the quinoline core for SNAr at position 4. Computational studies (e.g., DFT) reveal localized electron density deficits at the 4-position, favoring nucleophilic attack .
  • Steric hindrance from the 2-phenylmorpholin-4-yl group may slow reactions at adjacent positions, requiring longer reaction times or elevated temperatures .
    • Experimental Validation : Kinetic studies comparing substitution rates with/without bromine or morpholine groups .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology :

Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for protein binding .

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinase inhibitors) .

Molecular Dynamics (MD) : Assess binding stability over time using GROMACS or AMBER .

  • Case Study : Docking studies predicted strong binding to the ATP pocket of PI3Kγ, validated by in vitro kinase assays (IC₅₀ = 1.2 µM) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of similar quinoline derivatives?

  • Factors Causing Variability :

  • Substitution Patterns : Minor changes (e.g., bromine vs. chlorine at position 6) alter lipophilicity and target affinity .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .
    • Resolution Strategy :
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀).
  • Dose-Response Curves : Replicate assays under controlled conditions to isolate compound-specific effects .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline

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